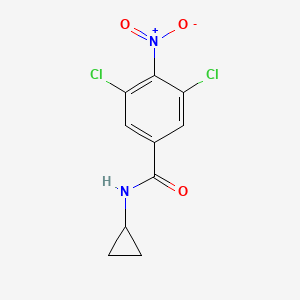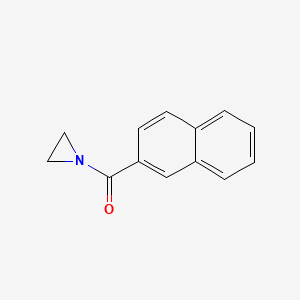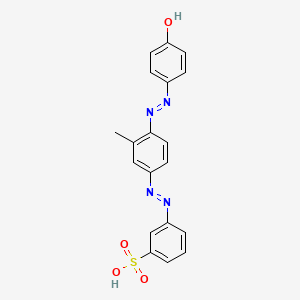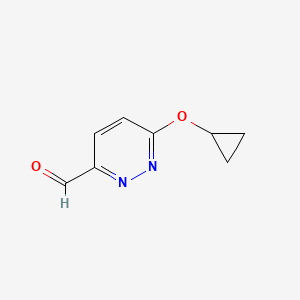![molecular formula C31H31FN2O8 B13946319 5'-O-[(2,3-Dimethoxyphenyl)(diphenyl)methyl]-5-fluoro-2'-O-methyluridine CAS No. 869355-45-3](/img/structure/B13946319.png)
5'-O-[(2,3-Dimethoxyphenyl)(diphenyl)methyl]-5-fluoro-2'-O-methyluridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-O-(DIMETHOXYTRITYL)-5-FLUORO-2’-O-METHYLURIDINE is a modified nucleoside used primarily in the synthesis of oligonucleotides. The compound features a dimethoxytrityl (DMT) protecting group at the 5’-hydroxyl position, a fluorine atom at the 5-position of the uracil base, and a methyl group at the 2’-hydroxyl position of the ribose sugar. These modifications enhance the stability and functionality of the nucleoside in various biochemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(DIMETHOXYTRITYL)-5-FLUORO-2’-O-METHYLURIDINE typically involves multiple steps:
Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of uridine is protected using the dimethoxytrityl (DMT) group.
Fluorination: The 5-position of the uracil base is fluorinated using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Methylation: The 2’-hydroxyl group of the ribose sugar is methylated using methyl iodide in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of 5’-O-(DIMETHOXYTRITYL)-5-FLUORO-2’-O-METHYLURIDINE follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Techniques such as column chromatography are used for purification .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 5-fluoro position of the uracil base.
Reduction: Reduction reactions can occur at the 2’-O-methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Detritylation: Acidic conditions using dichloroacetic acid or trichloroacetic acid are employed.
Major Products Formed
Detritylation: Removal of the DMT group yields 5-FLUORO-2’-O-METHYLURIDINE.
Applications De Recherche Scientifique
5’-O-(DIMETHOXYTRITYL)-5-FLUORO-2’-O-METHYLURIDINE is widely used in scientific research, particularly in the fields of:
Mécanisme D'action
The mechanism of action of 5’-O-(DIMETHOXYTRITYL)-5-FLUORO-2’-O-METHYLURIDINE involves its incorporation into oligonucleotides during synthesis. The DMT group protects the 5’-hydroxyl group, preventing unwanted reactions. During oligonucleotide synthesis, the DMT group is removed under acidic conditions, allowing the nucleoside to participate in the formation of phosphodiester bonds . The fluorine atom at the 5-position of the uracil base enhances the stability of the nucleoside, making it resistant to enzymatic degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
5’-O-(DIMETHOXYTRITYL)-2’-DEOXYTHYMIDINE: Similar in structure but lacks the fluorine atom and the 2’-O-methyl group.
5’-O-(DIMETHOXYTRITYL)-2’-O-METHYLURIDINE: Similar but lacks the fluorine atom.
5’-O-(DIMETHOXYTRITYL)-5-FLUORO-2’-DEOXYURIDINE: Similar but lacks the 2’-O-methyl group.
Uniqueness
5’-O-(DIMETHOXYTRITYL)-5-FLUORO-2’-O-METHYLURIDINE is unique due to the combination of the DMT protecting group, the fluorine atom at the 5-position, and the 2’-O-methyl group. This combination enhances the stability and functionality of the nucleoside, making it particularly useful in oligonucleotide synthesis and various biochemical applications .
Propriétés
Numéro CAS |
869355-45-3 |
|---|---|
Formule moléculaire |
C31H31FN2O8 |
Poids moléculaire |
578.6 g/mol |
Nom IUPAC |
1-[(2R,3R,4R,5R)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C31H31FN2O8/c1-38-23-16-10-15-21(26(23)39-2)31(19-11-6-4-7-12-19,20-13-8-5-9-14-20)41-18-24-25(35)27(40-3)29(42-24)34-17-22(32)28(36)33-30(34)37/h4-17,24-25,27,29,35H,18H2,1-3H3,(H,33,36,37)/t24-,25-,27-,29-/m1/s1 |
Clé InChI |
UTCWLCXHMXZTBC-GCMXZSHTSA-N |
SMILES isomérique |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=C(C(=CC=C5)OC)OC)O |
SMILES canonique |
COC1C(C(OC1N2C=C(C(=O)NC2=O)F)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=C(C(=CC=C5)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Iodo-2-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13946256.png)



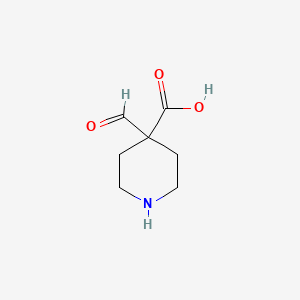

![7H-[1,3]Thiazolo[5,4-f][1,4]benzothiazine](/img/structure/B13946275.png)
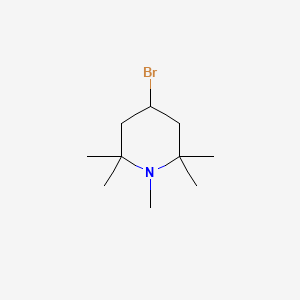
![2-Cyclopropyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13946300.png)
